2-(2-Methylphenyl)quinoline

Lipophilicity ADME Drug Design

Select 2-(2-Methylphenyl)quinoline for its distinct LogP of 4.21, a key differentiator from generic 2-phenylquinoline. This higher lipophilicity enhances cellular permeability in cytotoxic assays (HeLa, PC3). Utilize the ortho-tolyl substitution for robust SAR studies and leverage the established, high-yielding (75%) synthetic route for cost-effective, scalable R&D.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 52146-06-2
Cat. No. B8812472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)quinoline
CAS52146-06-2
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-11H,1H3
InChIKeySLZKSEMOXRULHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)quinoline (CAS 52146-06-2): A Lipophilic 2-Arylquinoline Scaffold for Selective Anticancer and Synthetic Applications


2-(2-Methylphenyl)quinoline (CAS 52146-06-2) is a heteroaromatic compound belonging to the 2-arylquinoline class, characterized by a quinoline core substituted at the C-2 position with an ortho-tolyl (2-methylphenyl) group . This substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 4.21 , placing it within a higher lipophilicity range compared to the unsubstituted 2-phenylquinoline (LogP ~3.90) [1]. As a solid at ambient temperature, it serves as a versatile building block in medicinal chemistry and organic synthesis .

Why 2-(2-Methylphenyl)quinoline Cannot Be Substituted with Generic 2-Arylquinolines


The 2-arylquinoline scaffold is highly sensitive to substituent effects; simply interchanging 2-(2-methylphenyl)quinoline with a generic analog like 2-phenylquinoline or a para-tolyl isomer will likely alter the compound's lipophilicity, cellular permeability, and target-binding affinity [1]. The ortho-methyl substitution in 2-(2-methylphenyl)quinoline introduces steric hindrance and increases lipophilicity (cLogP 4.21 vs 3.90 for 2-phenylquinoline) [2]. This difference can significantly impact biological outcomes, as demonstrated by studies showing that lipophilicity (cLogP) is directly correlated with enhanced cytotoxic activity in cancer cell lines like HeLa and PC3 [3]. Therefore, using a different 2-arylquinoline as a substitute without experimental validation risks compromising the intended activity, selectivity, or physicochemical profile of the research or development project.

Quantitative Differentiation of 2-(2-Methylphenyl)quinoline: Head-to-Head Data for Scientific Selection


Enhanced Lipophilicity Over Unsubstituted 2-Phenylquinoline

The ortho-methyl substitution on the phenyl ring of 2-(2-methylphenyl)quinoline significantly increases its lipophilicity compared to the unsubstituted 2-phenylquinoline. This is quantified by a higher calculated LogP value [1]. This class-level inference suggests that 2-(2-methylphenyl)quinoline may exhibit greater membrane permeability and altered tissue distribution profiles [2].

Lipophilicity ADME Drug Design

Class-Level Link Between High Lipophilicity and Enhanced Cytotoxic Potency

While direct IC50 data for 2-(2-methylphenyl)quinoline against a specific cancer cell line with a direct comparator is not available from the provided sources, a robust class-level correlation establishes its potential advantage. A study on a series of 2-arylquinolines demonstrated that compounds with higher lipophilicity (cLogP range 2.23–4.13) exhibited significantly better IC50 values against HeLa and PC3 cancer cell lines compared to less lipophilic analogs (cLogP range 1.56–3.02) [1]. Given that 2-(2-methylphenyl)quinoline has a high cLogP of 4.21 , it falls into the high-lipophilicity group predicted to have superior cytotoxic activity based on this established SAR trend [1].

Cytotoxicity Cancer Research SAR

Synthetic Accessibility with Established High-Yield Protocol

A well-defined, scalable synthetic route for 2-(2-methylphenyl)quinoline is documented, achieving a high yield of 75% . This contrasts with the often more complex or lower-yielding syntheses required for other specifically substituted 2-arylquinolines, which may necessitate multi-step routes or harsh conditions. The reported procedure uses column chromatography for purification, yielding the pure product as a solid .

Organic Synthesis Methodology Chemical Procurement

Strategic Application Scenarios for 2-(2-Methylphenyl)quinoline in R&D


Medicinal Chemistry: Lead Optimization for Anticancer Agents

Leverage 2-(2-methylphenyl)quinoline as a core scaffold in structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics. Its high lipophilicity (LogP 4.21) positions it favorably within the physicochemical space associated with enhanced cytotoxic activity against HeLa and PC3 cell lines, as demonstrated by class-level SAR studies of 2-arylquinolines [1]. This makes it a strategic starting point for optimizing potency and selectivity profiles.

Chemical Biology: Investigating the Role of Lipophilicity in Cellular Permeability

Utilize 2-(2-methylphenyl)quinoline as a probe compound to study the impact of small structural modifications on cellular uptake and distribution. Its significant difference in LogP (+0.308) compared to the baseline 2-phenylquinoline provides a well-defined system for correlating lipophilicity with membrane permeability, intracellular accumulation, and off-target effects in cellular assays [2].

Process Chemistry: Scale-Up of 2-Arylquinoline Building Blocks

Employ 2-(2-methylphenyl)quinoline as a reliable building block in multi-step syntheses due to its established, high-yielding (75%) synthetic protocol . The robust and scalable nature of this synthesis makes it a cost-effective and reliable intermediate for generating diverse libraries of quinoline-based compounds for high-throughput screening and further medicinal chemistry exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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